

An In-depth Technical Guide to Diethyl 2,5-Dibromoterephthalate

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Compound of Interest

Compound Name: *Diethyl 2,5-Dibromoterephthalate*

Cat. No.: *B098124*

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CAS Number: 18013-97-3

This technical guide provides a comprehensive overview of **Diethyl 2,5-Dibromoterephthalate**, a key chemical intermediate for researchers, scientists, and professionals in drug development and materials science. This document details the compound's properties, synthesis, and key applications, supported by experimental protocols and data visualizations.

Core Chemical Data

Diethyl 2,5-dibromoterephthalate is a symmetrically substituted aromatic compound with two bromo-substituents and two ethyl ester functional groups. Its structure makes it a versatile building block in organic synthesis.

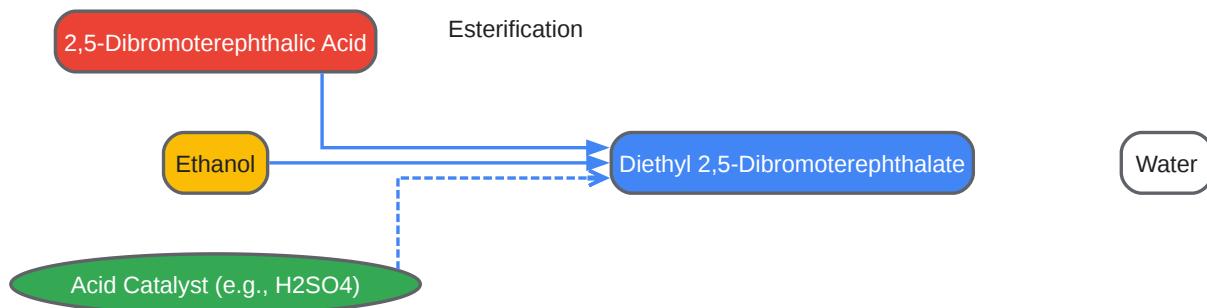
Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **Diethyl 2,5-Dibromoterephthalate**.

Property	Value	Reference(s)
CAS Number	18013-97-3	[1] [2] [3] [4]
Molecular Formula	C ₁₂ H ₁₂ Br ₂ O ₄	[1] [2] [3] [4]
Molecular Weight	380.03 g/mol	[1] [2] [3]
Appearance	White to off-white solid/powder	[5] [6]
Melting Point	127-131 °C	[1] [2] [3]
Boiling Point	335 °C (lit.)	[2] [3]
Purity	Typically >98%	[5] [6]

Synthesis of Diethyl 2,5-Dibromoterephthalate

The primary route for the synthesis of **Diethyl 2,5-Dibromoterephthalate** is the Fischer esterification of 2,5-dibromoterephthalic acid with ethanol in the presence of an acid catalyst.



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Caption: Synthesis of **Diethyl 2,5-Dibromoterephthalate**.

Experimental Protocol: Esterification of 2,5-Dibromoterephthalic Acid

This protocol is adapted from the synthesis of the analogous dimethyl ester.

Materials:

- 2,5-dibromoterephthalic acid
- Anhydrous ethanol
- Concentrated sulfuric acid
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate
- Solvent for recrystallization (e.g., ethanol or a mixture of ethanol and water)

Procedure:

- A mixture of 2,5-dibromoterephthalic acid and a large excess of anhydrous ethanol is placed in a round-bottom flask equipped with a reflux condenser.
- A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.
- The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, the excess ethanol is removed by rotary evaporation.
- The residue is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
- The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is evaporated to yield the crude **Diethyl 2,5-Dibromoterephthalate**.
- The crude product can be purified by recrystallization from a suitable solvent to afford the pure compound.

Spectroscopic Data

Detailed experimental spectroscopic data for **Diethyl 2,5-Dibromoterephthalate** is not readily available in the public domain. The following tables provide predicted data based on the compound's structure and data from analogous compounds.

Predicted ¹H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.2	s	2H	Aromatic-H
~4.4	q	4H	-OCH ₂ CH ₃
~1.4	t	6H	-OCH ₂ CH ₃

Predicted ¹³C NMR Data

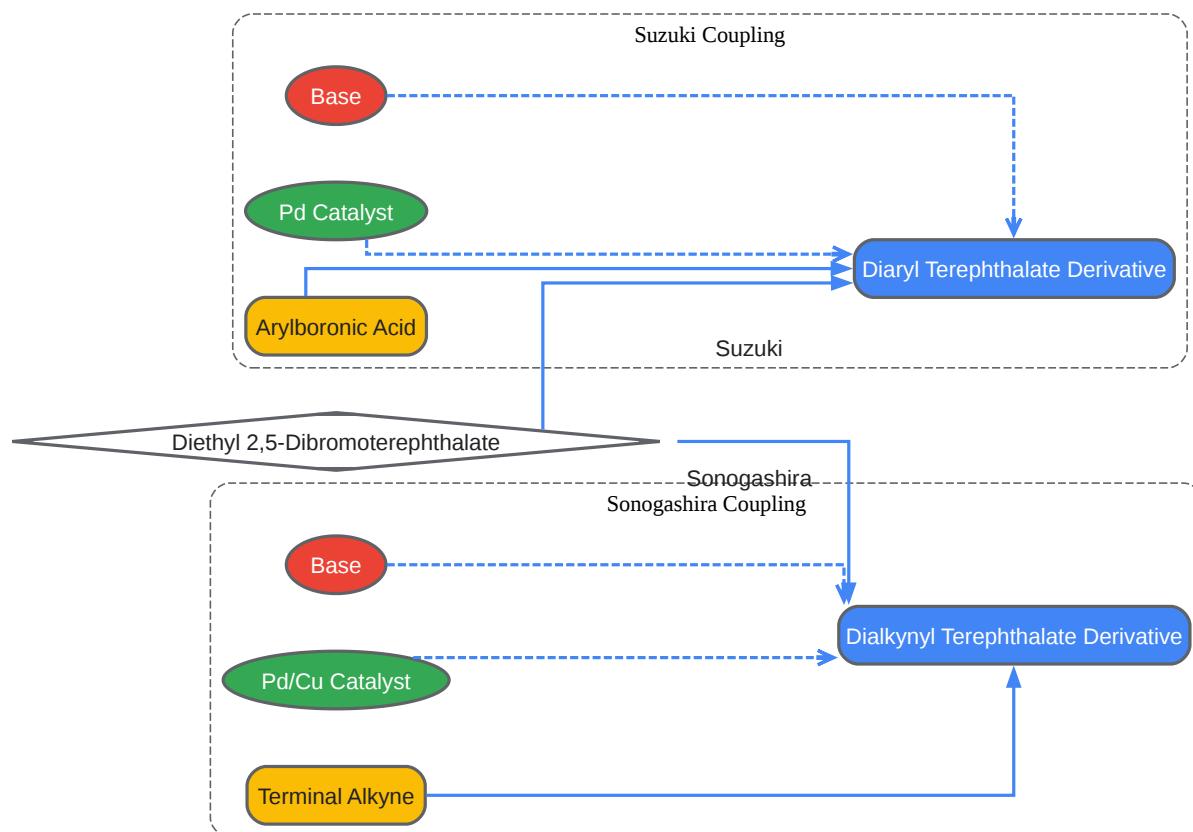
Chemical Shift (ppm)	Assignment
~164	C=O
~138	Ar-C (quaternary, attached to Br)
~132	Ar-C (quaternary, attached to C=O)
~130	Ar-CH
~62	-OCH ₂ CH ₃
~14	-OCH ₂ CH ₃

Predicted FT-IR Data

Wavenumber (cm ⁻¹)	Assignment
~3000-2850	C-H stretch (aliphatic)
~1720	C=O stretch (ester)
~1250	C-O stretch (ester)
~1100	C-O stretch (ester)
~800	C-Br stretch

Applications in Organic Synthesis

Diethyl 2,5-dibromoterephthalate is a valuable precursor in various cross-coupling reactions, such as Suzuki and Sonogashira couplings, and in the synthesis of metal-organic frameworks (MOFs).



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Caption: Key reactions of **Diethyl 2,5-Dibromoterephthalate**.

Experimental Protocol: Generalized Suzuki Coupling

This protocol provides a general procedure for the Suzuki coupling of **Diethyl 2,5-Dibromoterephthalate** with an arylboronic acid.

Materials:

- **Diethyl 2,5-dibromoterephthalate**
- Arylboronic acid (2.2 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 , Na_2CO_3 , or Cs_2CO_3 , 3-4 equivalents)
- Solvent system (e.g., toluene/ethanol/water or dioxane/water)

Procedure:

- In a reaction vessel, combine **Diethyl 2,5-dibromoterephthalate**, the arylboronic acid, the palladium catalyst, and the base.
- The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).
- The degassed solvent system is added to the reaction mixture.
- The mixture is heated to a temperature typically between 80-100 °C and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).
- Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).
- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield the desired 2,5-diaryltetraphthalate derivative.

Conclusion

Diethyl 2,5-Dibromoterephthalate is a valuable and versatile building block in organic synthesis. Its utility in forming carbon-carbon bonds through cross-coupling reactions and its role as a linker in the construction of coordination polymers make it a compound of significant interest for the development of novel pharmaceuticals and advanced materials. This guide provides a foundational understanding of its properties, synthesis, and reactivity to support further research and development efforts.

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